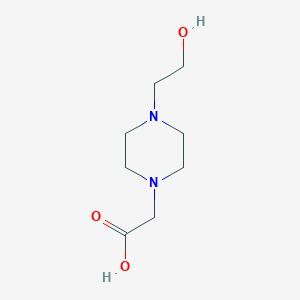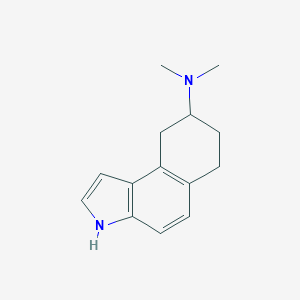
6,7,8,9-Tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine, also known as 6,7,8,9-tetrahydro-DMT or 4-AcO-DMT, is a synthetic psychedelic compound that is structurally similar to the naturally occurring hallucinogen DMT (N,N-dimethyltryptamine). The chemical structure of 4-AcO-DMT is derived from psilocin, the active compound in magic mushrooms. 4-AcO-DMT is known for its potent psychedelic effects and has been the subject of scientific research for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 4-AcO-DMT is not fully understood, but it is believed to act on the serotonin receptors in the brain. Specifically, it is thought to activate the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
4-AcO-DMT produces a range of biochemical and physiological effects, including changes in perception, mood, and thought processes. Users typically report visual hallucinations, altered sense of time, and feelings of euphoria. Physiological effects include increased heart rate and blood pressure, pupil dilation, and changes in body temperature.
Advantages and Limitations for Lab Experiments
One advantage of using 4-AcO-DMT in lab experiments is its potency and predictability. Researchers can control the dosage and administration method to ensure consistent results. However, one limitation is that the effects of 4-AcO-DMT can be unpredictable and vary depending on the individual and the setting in which it is administered.
Future Directions
There are several future directions for research on 4-AcO-DMT. One area of interest is its potential therapeutic applications for treating depression, anxiety, and addiction. Another area of research is the development of new analogs of 4-AcO-DMT that may have improved therapeutic efficacy and reduced side effects. Additionally, further studies are needed to fully understand the mechanism of action of 4-AcO-DMT and its effects on the brain and body.
Synthesis Methods
The synthesis of 4-AcO-DMT involves the acetylation of psilocin using acetic anhydride. Psilocin can be extracted from magic mushrooms or synthesized from tryptamine. The resulting compound is a white to off-white powder that is typically administered orally or through inhalation.
Scientific Research Applications
4-AcO-DMT has been the subject of scientific research for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, and has been studied for its potential to treat depression, anxiety, and addiction in humans.
Properties
| 121784-56-3 | |
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
N,N-dimethyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine |
InChI |
InChI=1S/C14H18N2/c1-16(2)11-5-3-10-4-6-14-12(7-8-15-14)13(10)9-11/h4,6-8,11,15H,3,5,9H2,1-2H3 |
InChI Key |
HENBLLXAHPTGHX-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCC2=C(C1)C3=C(C=C2)NC=C3 |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C3=C(C=C2)NC=C3 |
synonyms |
6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine 6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine, (+)-(R)-isomer 6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine, (-)-(S)-isomer TDBIA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



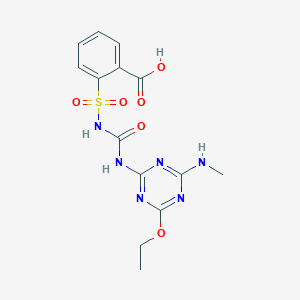

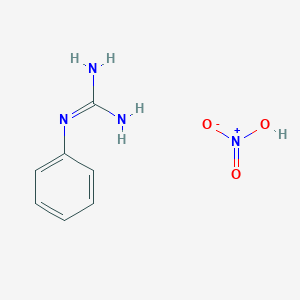

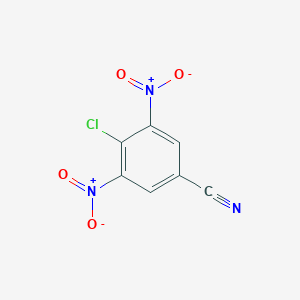
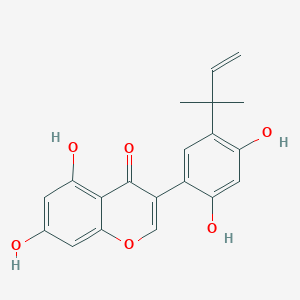



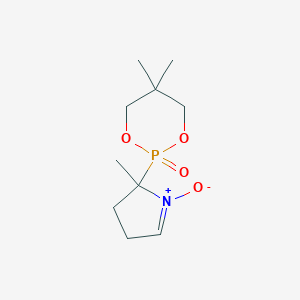
![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B54974.png)
